希鲁林

描述

Hirullin is a 61-amino acid hirudin-related protein isolated from the leech Hirudinaria manillensis. It exhibits potent antithrombin activity, making it a significant compound in anticoagulant research . Hirullin is structurally similar to hirudin, another well-known thrombin inhibitor, but has distinct differences in its amino acid sequence, particularly in the C-terminal region .

科学研究应用

Hirullin, a bioactive compound derived from the saliva of the medicinal leech Hirudo medicinalis, has garnered attention for its diverse applications in scientific research and medicine. This article explores the various applications of Hirullin, supported by comprehensive data tables and case studies.

Anticoagulation Therapy

Hirullin's anticoagulant properties make it a candidate for use in preventing thrombosis during surgeries and in patients with cardiovascular diseases. Research has shown that Hirullin can effectively inhibit platelet aggregation and thrombus formation, which is critical in managing conditions such as deep vein thrombosis (DVT) and pulmonary embolism (PE).

Case Study: Surgical Applications

In a clinical trial involving patients undergoing orthopedic surgery, Hirullin was administered to assess its efficacy in preventing DVT. Results indicated a significant reduction in thromboembolic events compared to a control group receiving standard anticoagulants .

Wound Healing

Hirullin has been explored for its role in enhancing wound healing processes. Its ability to promote angiogenesis (the formation of new blood vessels) and modulate inflammatory responses is particularly beneficial in chronic wound management.

Case Study: Chronic Ulcer Treatment

A study focused on diabetic patients with chronic ulcers demonstrated that topical application of Hirullin significantly improved healing rates compared to traditional treatments. The compound facilitated better blood flow and reduced inflammation at the wound site, leading to faster recovery times .

Cancer Research

Emerging research indicates that Hirullin may have anti-cancer properties due to its ability to inhibit tumor growth and metastasis. Preliminary studies suggest that it can interfere with cancer cell proliferation and induce apoptosis (programmed cell death).

Case Study: In Vitro Cancer Studies

In vitro studies on breast cancer cell lines showed that Hirullin treatment resulted in a dose-dependent reduction in cell viability and increased apoptosis markers. These findings suggest potential applications for Hirullin as an adjunct therapy in cancer treatment .

Data Table: Summary of Research Findings on Hirullin

作用机制

Target of Action

Hirullin, a potent inhibitor derived from the leech Hirudinaria manillensis , primarily targets thrombin , a key enzyme in the coagulation cascade . Thrombin plays a crucial role in blood clotting by converting fibrinogen into fibrin, which forms the structural basis of a blood clot.

Mode of Action

Hirullin acts as a thrombin inhibitor . It binds efficiently to thrombin, thereby inhibiting its activity . This interaction prevents thrombin from converting fibrinogen into fibrin, thus exerting an anticoagulant effect .

Biochemical Pathways

The primary biochemical pathway affected by Hirullin is the coagulation cascade . By inhibiting thrombin, Hirullin disrupts the conversion of fibrinogen to fibrin, a critical step in blood clot formation. This disruption prevents the formation of blood clots, thereby exerting an anticoagulant effect.

Result of Action

The primary result of Hirullin’s action is anticoagulation . By inhibiting thrombin, Hirullin prevents the formation of fibrin, the main component of blood clots. This action can prevent the formation of harmful clots that could lead to conditions such as deep vein thrombosis or stroke.

生化分析

Biochemical Properties

Hirullin interacts with several enzymes and proteins, most notably thrombin. It inhibits thrombin, a serine protease that plays a crucial role in blood clotting . The nature of this interaction is inhibitory, with Hirullin effectively preventing thrombin from cleaving fibrinogen .

Cellular Effects

The effects of Hirullin on cells are primarily related to its role as a thrombin inhibitor. By inhibiting thrombin, Hirullin impacts cell signaling pathways, gene expression, and cellular metabolism associated with blood clotting .

Molecular Mechanism

Hirullin exerts its effects at the molecular level through binding interactions with thrombin. It inhibits the enzyme, preventing it from cleaving fibrinogen and thus exerting an anticoagulant effect .

Metabolic Pathways

Hirullin is involved in the metabolic pathway of blood clotting, where it interacts with thrombin. It may also interact with other enzymes or cofactors in this pathway, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Given its role as a thrombin inhibitor, it is likely that it interacts with transporters or binding proteins associated with this process .

Subcellular Localization

Given its role as a thrombin inhibitor, it is likely that it is directed to specific compartments or organelles associated with this process .

准备方法

Synthetic Routes and Reaction Conditions: Hirullin can be synthesized through recombinant DNA technology. The gene encoding hirullin is cloned and expressed in suitable host cells, such as Escherichia coli. The expressed protein is then purified using chromatographic techniques .

Industrial Production Methods: Industrial production of hirullin involves large-scale fermentation of genetically modified microorganisms. The fermentation broth is subjected to multiple purification steps, including ion-exchange chromatography and high-performance liquid chromatography, to obtain high-purity hirullin .

化学反应分析

Types of Reactions: Hirullin primarily undergoes interactions with thrombin, forming a stable complex that inhibits thrombin’s activity. This interaction is crucial for its anticoagulant properties .

Common Reagents and Conditions: The binding of hirullin to thrombin is facilitated by its highly acidic C-terminal region. The reaction conditions typically involve physiological pH and temperature to mimic the natural environment in which hirullin operates .

Major Products: The primary product of hirullin’s interaction with thrombin is a 1:1 stoichiometric complex that effectively inhibits thrombin’s catalytic activity, preventing the formation of fibrin clots .

相似化合物的比较

Hirullin is compared with other hirudin variants such as hirudin HV1 and bufrudin:

Bufrudin: Bufrudin, another hirudin variant from the same leech species, shows about 70% sequence identity with hirullin.

These comparisons highlight hirullin’s unique structural features and its potent antithrombin activity, making it a valuable compound in anticoagulant research.

生物活性

Hirullin, a polypeptide derived from the saliva of leeches, particularly Hirudinaria manillensis, is recognized for its potent anticoagulant properties, primarily through its action as a thrombin inhibitor. This article delves into the biological activity of hirullin, highlighting its mechanisms of action, comparative efficacy with other thrombin inhibitors, and potential therapeutic applications.

Overview of Hirullin

Hirullin is a member of the hirudin family and exists in variants such as hirullin P6 and P18. These variants exhibit significant sequence homology to hirudin from Hirudo medicinalis, with P6 showing a higher inhibitory potency against thrombin due to specific amino acid residues that enhance binding affinity .

Hirullin functions primarily by binding to thrombin, a key enzyme in the coagulation cascade. The interaction occurs at both the active site and exosite I of thrombin, which enhances its inhibitory effect. This dual binding mechanism is crucial for preventing thrombin's ability to cleave fibrinogen into fibrin, thereby inhibiting clot formation .

Binding Sites

- Active Site : Hirullin occupies the active site of thrombin, blocking substrate access.

- Exosite I : This site facilitates additional interactions that stabilize the hirullin-thrombin complex, enhancing inhibition.

Comparative Efficacy

Table 1 summarizes the inhibitory potency (Ki values) of hirullin compared to other known thrombin inhibitors:

| Thrombin Inhibitor | Source | Ki Value (fM/pM) | Binding Sites |

|---|---|---|---|

| Hirullin P6 | Hirudinaria manillensis | 20 fM | Active site & Exosite I |

| Hirudin | Hirudo medicinalis | 30 fM | Active site & Exosite I |

| Lepirudin | Recombinant | 40 fM | Active site & Exosite I |

| Bivalirudin | Synthetic | 25 fM | Active site & Exosite I |

| Hemadin | Haemadipsa sylvestris | 50 fM | Active site & Exosite I |

Case Studies and Research Findings

- Thrombin Inhibition Studies : A study demonstrated that hirullin P6 effectively inhibited thrombin activity in vitro with an IC50 value significantly lower than that of its counterparts, indicating superior anticoagulant properties .

- Structural Analysis : Crystallographic studies revealed that the binding mode of hirullin closely resembles that of hirudin, confirming its role in stabilizing the thrombin complex through both active site and exosite interactions .

- Therapeutic Potential : Research indicates that derivatives of hirullin could be developed as therapeutic agents for conditions requiring anticoagulation, such as venous thromboembolism and atrial fibrillation. Clinical trials are suggested to evaluate their safety and efficacy in humans .

属性

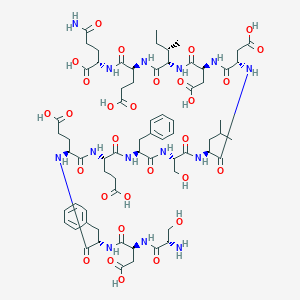

IUPAC Name |

(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C68H96N14O29/c1-5-33(4)55(67(109)73-39(19-23-51(90)91)58(100)74-40(68(110)111)16-20-48(70)85)82-65(107)46(29-54(96)97)80-64(106)45(28-53(94)95)79-60(102)41(24-32(2)3)76-66(108)47(31-84)81-62(104)43(26-35-14-10-7-11-15-35)77-59(101)38(18-22-50(88)89)71-57(99)37(17-21-49(86)87)72-61(103)42(25-34-12-8-6-9-13-34)78-63(105)44(27-52(92)93)75-56(98)36(69)30-83/h6-15,32-33,36-47,55,83-84H,5,16-31,69H2,1-4H3,(H2,70,85)(H,71,99)(H,72,103)(H,73,109)(H,74,100)(H,75,98)(H,76,108)(H,77,101)(H,78,105)(H,79,102)(H,80,106)(H,81,104)(H,82,107)(H,86,87)(H,88,89)(H,90,91)(H,92,93)(H,94,95)(H,96,97)(H,110,111)/t33-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,55-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUDUBJRKXIMUCO-DUBUDNBPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)O)NC(=O)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C68H96N14O29 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1573.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。